molecular formula C5H12S4 B1614735 2,2-Bis(sulfanylmethyl)propane-1,3-dithiol CAS No. 4720-60-9

2,2-Bis(sulfanylmethyl)propane-1,3-dithiol

Cat. No.: B1614735
CAS No.: 4720-60-9
M. Wt: 200.4 g/mol
InChI Key: MTZVWTOVHGKLOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Bis(sulfanylmethyl)propane-1,3-dithiol is an organic compound with the molecular formula C5H12S4. It is also known by other names such as tetrathiopentaerythrit and pentaerythrityltetrathiol. This compound is characterized by the presence of four thiol groups, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Bis(sulfanylmethyl)propane-1,3-dithiol typically starts from commercially available 2,2-bis(hydroxymethyl)propane-1,3-diol. One common synthetic route involves the conversion of the diol to the corresponding thiol compound through a series of reactions . For instance, the diol can be reacted with thiocyanate to form intermediate compounds, which are then further processed to yield the final dithiol product .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using the same principles as laboratory methods, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2,2-Bis(sulfanylmethyl)propane-1,3-dithiol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. The thiol groups in the compound are particularly reactive and can participate in the formation of disulfides through oxidation .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide and reducing agents like dithiothreitol. Reaction conditions typically involve mild temperatures and neutral to slightly acidic pH .

Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation reactions yield disulfides, while substitution reactions can produce various functionalized derivatives .

Mechanism of Action

The mechanism of action of 2,2-Bis(sulfanylmethyl)propane-1,3-dithiol involves its thiol groups, which can form strong bonds with metals and other thiol-containing compounds. This interaction is crucial in its role as a ligand and a reducing agent . The molecular targets and pathways involved include metal ions and thiol-disulfide exchange reactions .

Properties

IUPAC Name

2,2-bis(sulfanylmethyl)propane-1,3-dithiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12S4/c6-1-5(2-7,3-8)4-9/h6-9H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTZVWTOVHGKLOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CS)(CS)CS)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90281144
Record name 2,2-bis(sulfanylmethyl)propane-1,3-dithiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90281144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4720-60-9
Record name NSC20523
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20523
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,2-bis(sulfanylmethyl)propane-1,3-dithiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90281144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2-Bis(sulfanylmethyl)propane-1,3-dithiol
Reactant of Route 2
2,2-Bis(sulfanylmethyl)propane-1,3-dithiol
Reactant of Route 3
2,2-Bis(sulfanylmethyl)propane-1,3-dithiol
Reactant of Route 4
2,2-Bis(sulfanylmethyl)propane-1,3-dithiol
Reactant of Route 5
2,2-Bis(sulfanylmethyl)propane-1,3-dithiol
Reactant of Route 6
2,2-Bis(sulfanylmethyl)propane-1,3-dithiol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.